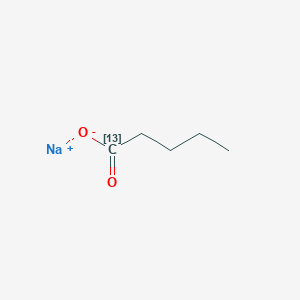
Sodium pentanoate-1-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium pentanoate-1-13C is a labeled compound where the carbon-13 isotope is incorporated at the first carbon position of the pentanoate molecule. This compound is a sodium salt of pentanoic acid, also known as valeric acid. It is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to the presence of the carbon-13 isotope, which is a stable and non-radioactive isotope.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium pentanoate-1-13C can be synthesized by reacting pentanoic acid-1-13C with sodium hydroxide. The reaction typically involves dissolving pentanoic acid-1-13C in water and slowly adding sodium hydroxide solution until the reaction is complete. The resulting solution is then evaporated to obtain this compound in crystalline form .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium pentanoate-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form pentanol.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Pentanol.
Substitution: Various substituted pentanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium pentanoate-1-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the synthesis of labeled compounds for research and development purposes.
Wirkmechanismus
The mechanism of action of sodium pentanoate-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This is particularly useful in studying metabolic processes and understanding the biochemical pathways involved .
Vergleich Mit ähnlichen Verbindungen
Sodium valerate: Similar in structure but without the carbon-13 isotope.
Sodium butanoate: A shorter chain fatty acid salt.
Sodium hexanoate: A longer chain fatty acid salt.
Uniqueness: Sodium pentanoate-1-13C is unique due to the presence of the carbon-13 isotope, which makes it an invaluable tool for tracing and studying metabolic pathways. This isotopic labeling provides a distinct advantage over other similar compounds that do not contain the carbon-13 isotope .
Eigenschaften
Molekularformel |
C5H9NaO2 |
|---|---|
Molekulargewicht |
125.11 g/mol |
IUPAC-Name |
sodium;(113C)pentanoate |
InChI |
InChI=1S/C5H10O2.Na/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1/i5+1; |
InChI-Schlüssel |
LHYPLJGBYPAQAK-LJJZSEGWSA-M |
Isomerische SMILES |
CCCC[13C](=O)[O-].[Na+] |
Kanonische SMILES |
CCCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



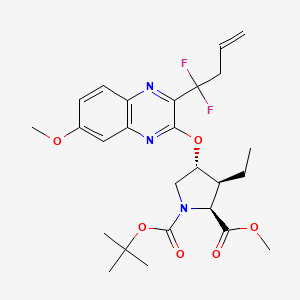
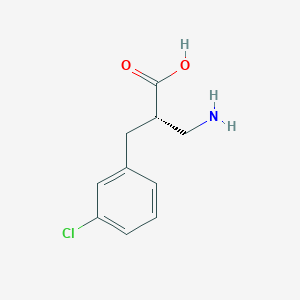
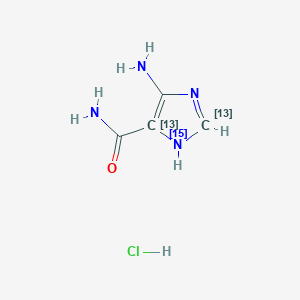
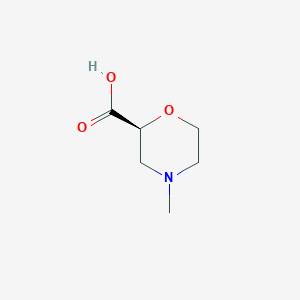
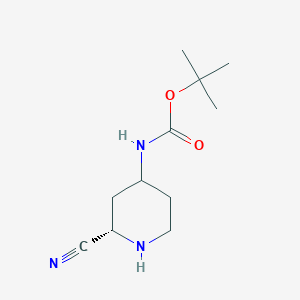
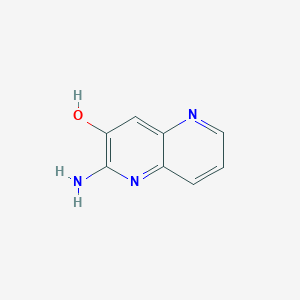
![2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944266.png)
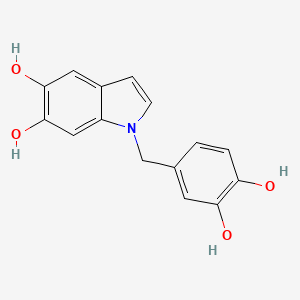
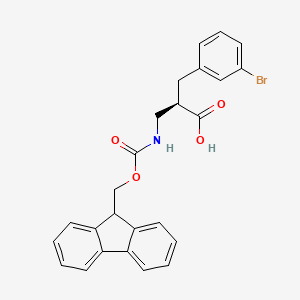



![2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12944300.png)
